molecular formula C9H6N12 B3069706 1,3,5-Tri(1H-tetrazol-5-yl)benzene CAS No. 193614-99-2

1,3,5-Tri(1H-tetrazol-5-yl)benzene

Cat. No.: B3069706
CAS No.: 193614-99-2
M. Wt: 282.23 g/mol
InChI Key: GFBCVHAPAZSJFG-UHFFFAOYSA-N
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Description

1,3,5-Tri(1H-tetrazol-5-yl)benzene:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tri(1H-tetrazol-5-yl)benzene can be synthesized through various methods. A common approach involves the substitution of hydrogen atoms on the benzene ring with tetrazole groups under suitable reaction conditions . One method includes the reaction of 1,3,5-tris(bromomethyl)benzene with sodium azide in dimethylformamide (DMF) to form the corresponding tetrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tri(1H-tetrazol-5-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tri(1H-tetrazol-5-yl)benzene is unique due to its high energy density and stability, making it particularly suitable for high-energy material applications. Its ability to form stable complexes with metal ions also sets it apart from similar compounds .

Properties

IUPAC Name

5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N12/c1-4(7-10-16-17-11-7)2-6(9-14-20-21-15-9)3-5(1)8-12-18-19-13-8/h1-3H,(H,10,11,16,17)(H,12,13,18,19)(H,14,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBCVHAPAZSJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=NNN=N2)C3=NNN=N3)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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